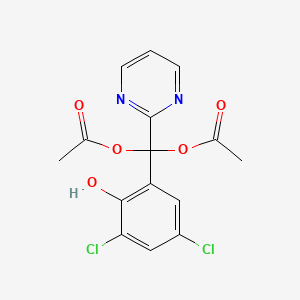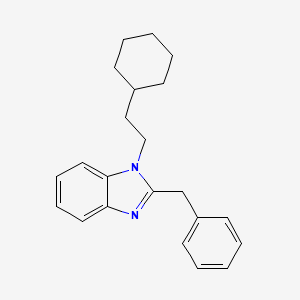![molecular formula C10H8ClNO5 B11474758 [(6-Chloro-4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidyne]azane oxide](/img/structure/B11474758.png)
[(6-Chloro-4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidyne]azane oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-CHLORO-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)FORMONITRILE OXIDE is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring substituted with chloro, methoxy, and formonitrile oxide groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-CHLORO-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)FORMONITRILE OXIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with appropriate aldehydes or ketones.
Introduction of Chloro and Methoxy Groups: Chlorination and methoxylation reactions are performed using reagents such as thionyl chloride and dimethyl sulfate, respectively.
Formonitrile Oxide Addition: The final step involves the addition of formonitrile oxide to the benzodioxole ring, which can be facilitated by using specific catalysts and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(6-CHLORO-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)FORMONITRILE OXIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dechlorinated or demethoxylated products.
Substitution: Nucleophilic substitution reactions can replace the chloro or methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dechlorinated derivatives.
Scientific Research Applications
(6-CHLORO-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)FORMONITRILE OXIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anticancer or antimicrobial activity.
Industry: It can be used in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (6-CHLORO-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)FORMONITRILE OXIDE involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.
Receptors: It may bind to cellular receptors, modulating signal transduction pathways.
DNA/RNA: Interaction with genetic material could influence gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
- (6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)propanoic acid
- 1-(1,3-Benzodioxol-5-yl)-5,6-dimethoxy-1H-indole-2-carboxylate
Uniqueness
(6-CHLORO-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)FORMONITRILE OXIDE stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both chloro and formonitrile oxide groups differentiates it from other benzodioxole derivatives, potentially leading to distinct reactivity and applications.
This detailed overview provides a comprehensive understanding of (6-CHLORO-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)FORMONITRILE OXIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H8ClNO5 |
|---|---|
Molecular Weight |
257.63 g/mol |
IUPAC Name |
6-chloro-4,7-dimethoxy-1,3-benzodioxole-5-carbonitrile oxide |
InChI |
InChI=1S/C10H8ClNO5/c1-14-7-5(3-12-13)6(11)8(15-2)10-9(7)16-4-17-10/h4H2,1-2H3 |
InChI Key |
MJHGBDKZQLPHOI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C2=C1OCO2)OC)Cl)C#[N+][O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-chlorophenyl)sulfonyl]-7-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11474681.png)
![5-[2-(5-methoxy-1H-indol-2-yl)ethyl]-4-(2-methoxyphenyl)-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11474689.png)
![Ethyl 3-[({[(5,8-dimethoxy-4-methylquinolin-2-yl)sulfanyl]acetyl}amino)methyl]-4-methylbenzoate](/img/structure/B11474694.png)

![7-(3,4,5-trimethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11474711.png)
![diethyl (2E)-2-[(1,2,5-trimethyl-1H-indol-6-yl)amino]but-2-enedioate](/img/structure/B11474720.png)
![N-{2-[(4-bromophenyl)(butylamino)methyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl}benzamide](/img/structure/B11474721.png)
![N-{1,1,1,3,3,3-hexafluoro-2-[(2-methoxyphenyl)amino]propan-2-yl}pentanamide](/img/structure/B11474724.png)
![5-[3-(4-Methoxyphenyl)-5-methyl-4,5-dihydro-1,2-oxazol-5-yl]-2-methylcyclohex-2-en-1-one](/img/structure/B11474733.png)
![N-{1,1,1,3,3,3-hexafluoro-2-[(4-methoxyphenyl)amino]propan-2-yl}-2-methylpropanamide](/img/structure/B11474740.png)

![1-(6-chloropyridazin-3-yl)-4-{2-[(2-fluorobenzyl)oxy]phenyl}-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11474770.png)
![8-(4-chlorophenyl)-N-(2-methoxyphenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B11474775.png)
![5-amino-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B11474782.png)
